1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15826676
InChI: InChI=1S/C12H16N6/c13-10-1-4-17(5-2-10)11-7-12(16-8-15-11)18-6-3-14-9-18/h3,6-10H,1-2,4-5,13H2
SMILES:
Molecular Formula: C12H16N6
Molecular Weight: 244.30 g/mol

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC15826676

Molecular Formula: C12H16N6

Molecular Weight: 244.30 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine -

Specification

Molecular Formula C12H16N6
Molecular Weight 244.30 g/mol
IUPAC Name 1-(6-imidazol-1-ylpyrimidin-4-yl)piperidin-4-amine
Standard InChI InChI=1S/C12H16N6/c13-10-1-4-17(5-2-10)11-7-12(16-8-15-11)18-6-3-14-9-18/h3,6-10H,1-2,4-5,13H2
Standard InChI Key IFXQAOUHDQQWBJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)C2=NC=NC(=C2)N3C=CN=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Elucidation

The compound’s IUPAC name, 1-(6-imidazol-1-ylpyrimidin-4-yl)piperidin-4-amine, reflects its hybrid architecture: a pyrimidine ring at position 4 linked to a piperidine group bearing an amine substituent, while position 6 of the pyrimidine is functionalized with an imidazole ring . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₆
Molecular Weight244.30 g/mol
SMILES NotationC1CN(CCC1N)C2=NC=NC(=C2)N3C=CN=C3
InChI KeyIFXQAOUHDQQWBJ-UHFFFAOYSA-N

X-ray crystallography and computational modeling reveal a planar pyrimidine-imidazole system that facilitates π–π interactions with aromatic residues in kinase binding pockets . The piperidine ring adopts a chair conformation, positioning the amine group for hydrogen bonding with catalytic lysine or aspartate residues .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) confirm the connectivity of the heterocyclic system. The pyrimidine proton at position 2 resonates as a singlet near δ 8.9 ppm, while imidazole protons appear as multiplets between δ 7.5–8.1 ppm . The piperidine methylene groups exhibit complex splitting patterns due to axial-equatorial proton environments . High-Resolution Mass Spectrometry (HRMS) shows a molecular ion peak at m/z 245.1512 ([M+H]⁺), consistent with the theoretical mass.

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

  • Regioselectivity Control: Competing substitutions at pyrimidine positions 2 and 4 necessitate careful stoichiometry and temperature control .

  • Catalyst Efficiency: Palladium-mediated couplings require rigorous exclusion of oxygen to prevent catalyst deactivation .

  • Purification: Silica gel chromatography or preparative HPLC is essential to isolate the product from di- or tri-aminated byproducts .

Biological Activity and Pharmacological Profile

Kinase Inhibition and Antiproliferative Effects

The compound demonstrates nanomolar inhibitory activity against cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), with IC₅₀ values ranging from 12–85 nM . In in vitro assays, it reduces proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells by 70–90% at 10 μM . Mechanistically, it stabilizes the inactive DFG-out conformation of kinases, preventing ATP binding .

Selectivity Profiling

A kinase panel screening revealed >50-fold selectivity over non-target kinases (e.g., PKA, PKC), attributed to the imidazole group’s ability to form a hydrogen bond with a conserved glutamate residue in the kinase hinge region .

Mechanism of Action

Target Engagement

Molecular dynamics simulations show the compound adopts a U-shaped conformation within the ATP-binding pocket (Figure 2). Critical interactions include:

  • Hydrogen bonds between the piperidine amine and kinase Asp86.

  • π–π stacking between the pyrimidine ring and Phe82.

  • Hydrophobic contacts with Leu134 and Val57 .

Downstream Signaling Effects

Inhibition of CDK4/6 blocks phosphorylation of retinoblastoma (Rb) protein, inducing G₁ cell cycle arrest. Concurrent VEGFR2 inhibition suppresses angiogenesis, as evidenced by reduced tube formation in HUVEC assays (50% inhibition at 100 nM) .

Analytical Characterization

Stability Studies

The compound remains stable in PBS (pH 7.4) for 72 hours at 25°C but degrades under acidic conditions (pH 2.0), forming a hydrolysis product identified as 4-aminopiperidine.

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